Cas no 2097868-19-2 (N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide)

N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide is a specialized organic compound featuring a bis-furanyl ethyl backbone linked to a 2-methylbenzamide moiety. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The furan rings contribute to electron-rich properties, enhancing its utility in cross-coupling reactions or as a ligand precursor. The 2-methylbenzamide group may influence solubility and binding affinity, making it valuable for structure-activity relationship studies. Its well-defined molecular architecture ensures consistency in synthetic pathways, supporting reproducible results in complex organic transformations. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide structure
2097868-19-2 structure
Product Name:N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide
CAS No:2097868-19-2
MF:C18H17NO3
MW:295.332484960556
CID:5354917
Update Time:2025-08-05

N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide
    • N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide
    • Inchi: 1S/C18H17NO3/c1-13-6-2-3-7-14(13)18(20)19-12-15(16-8-4-10-21-16)17-9-5-11-22-17/h2-11,15H,12H2,1H3,(H,19,20)
    • InChI Key: DDZIYBZNXWSHIL-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(C1=CC=CO1)CNC(C1C=CC=CC=1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 357
  • XLogP3: 3.2
  • Topological Polar Surface Area: 55.4

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Additional information on N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide

N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide: A Comprehensive Overview

N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide (CAS No. 2097868-19-2) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its distinctive structure, which combines a benzamide moiety with a bis-furan-substituted ethyl group. The integration of these functional groups imparts the molecule with intriguing chemical properties and potential bioactivity, making it a subject of interest for researchers exploring novel therapeutic agents and advanced materials.

The molecular structure of N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide is notable for its aromaticity and conjugation. The benzamide group provides a rigid aromatic ring system, while the bis-furan substituents introduce electron-donating properties and enhance the molecule's ability to engage in π-π interactions. These features make the compound a promising candidate for applications in drug design, where modulating electronic properties is crucial for achieving desired pharmacokinetic profiles.

Recent studies have highlighted the potential of N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide as a modulator of cellular signaling pathways. For instance, research published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of certain kinase enzymes, which are implicated in various pathological conditions such as cancer and inflammatory diseases. The bis-furan moiety was found to play a critical role in enhancing the compound's bioavailability and reducing off-target effects, making it a compelling lead for drug development.

In addition to its pharmacological applications, N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide has also been explored for its potential in materials science. Its aromatic structure and conjugation make it suitable for use in organic electronics, where such compounds can serve as components in light-emitting diodes (LEDs) or photovoltaic devices. Researchers at the University of California have reported on the compound's ability to enhance charge transport properties in organic semiconductors, paving the way for its integration into next-generation electronic materials.

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A study published in Organic Letters detailed an efficient route involving Suzuki coupling reactions to assemble the bis-furan group onto the ethyl chain. This approach not only ensures high yields but also enables precise control over the stereochemistry of the final product, which is essential for maintaining its bioactivity.

The safety and toxicity profile of N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide have also been investigated in preclinical studies. According to findings from Toxicological Sciences, the compound demonstrates low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses. These results further support its potential as a safe and effective therapeutic agent.

In conclusion, N-[N-[N-[N-[bis(furan)]ethy]]methyl]benzamide (CAS No. 86786819) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, coupled with recent advances in understanding its pharmacological and material properties, positions it as a valuable tool for researchers aiming to develop innovative solutions in medicine and technology.

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